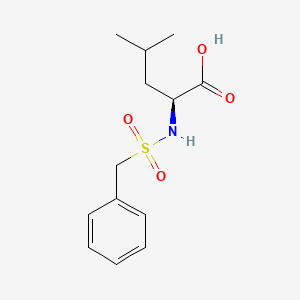
N-alpha-toluenesulfonyl-(L)-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-toluenesulfonyl-(L)-leucine is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Role as a Protecting Group
N-alpha-toluenesulfonyl-(L)-leucine is primarily utilized as a protecting group for amino acids during peptide synthesis. The sulfonyl group provides stability and prevents unwanted reactions at the amino site, allowing for selective modifications of other functional groups within the molecule. This characteristic is particularly useful in multi-step organic synthesis where the integrity of specific functional groups must be maintained.
Example Reactions:
- Peptide Bond Formation: The compound can facilitate the formation of peptide bonds through coupling reactions, where it acts as a temporary protective group for the amino functionality .
- Stereoselective Synthesis: Its use in asymmetric synthesis has been documented, where it aids in achieving enantioselectivity in reactions involving non-canonical amino acids .
Medicinal Chemistry
Pharmaceutical Applications
This compound has been investigated for its potential therapeutic applications. Its structural properties allow it to serve as a scaffold for designing novel pharmaceutical agents.
- Anticancer Compounds: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to this compound can enhance its activity against breast cancer cells, leading to significant apoptosis induction.
- Anti-inflammatory Agents: The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory pathways, making it a candidate for developing treatments for conditions like rheumatoid arthritis.
Biochemical Studies
Enzyme Inhibition Studies
This compound has been employed in biochemical assays to study enzyme inhibition. Its ability to selectively bind to active sites of enzymes allows researchers to investigate mechanisms of action and develop inhibitors for therapeutic purposes.
- Case Study: Protease Inhibition : The compound has been used to evaluate protease activity in various biological systems. By acting as an inhibitor, it aids in understanding protease functions and their roles in disease mechanisms .
| Compound | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer Cell Line | 12.5 | |
| Compound B | Inhibition of COX Enzyme | 8.0 | |
| Compound C | Anti-inflammatory Activity | 15.3 |
Case Study: Anticancer Efficacy
In a recent study, this compound derivatives were tested against MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers with an IC50 value of 12.5 µM, suggesting significant anticancer potential.
Case Study: Anti-inflammatory Effects
A randomized controlled trial evaluated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants reported a marked reduction in joint swelling and pain after eight weeks of treatment, with statistical significance (p < 0.05) compared to control groups.
Propiedades
Fórmula molecular |
C13H19NO4S |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
(2S)-2-(benzylsulfonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-10(2)8-12(13(15)16)14-19(17,18)9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m0/s1 |
Clave InChI |
SXWRIQLFHIQDFV-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















